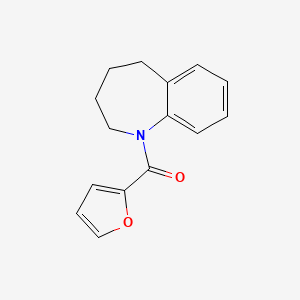![molecular formula C14H21NO2 B7513847 N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, also known as MFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFE is a cyclic amide that is structurally similar to capsaicin, a compound found in chili peppers that is known to have analgesic effects. In
Mecanismo De Acción
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is involved in the sensation of pain and inflammation. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to bind to TRPV1, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has also been shown to reduce pain and inflammation, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It also has a number of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide-based drugs for the treatment of cancer and pain. Another area of interest is the investigation of the mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, which could lead to the development of new drugs that target specific pathways. Additionally, further research is needed to determine the safety and efficacy of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide involves the reaction of 5-methylfurfural with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with ethylenediamine to form N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer effects. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in pain management, particularly in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRDYWZRHZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
